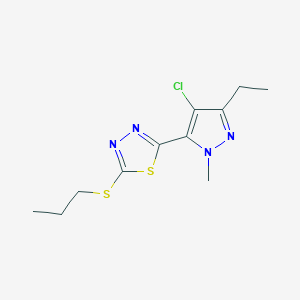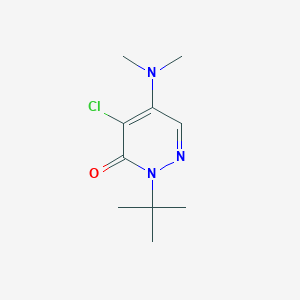
N,N-Diisopropyl-2-(methylthio)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-2-(methylthio)-1-naphthamide, also known as DMTMM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a coupling reagent in the synthesis of peptides and other organic compounds.
Mecanismo De Acción
N,N-Diisopropyl-2-(methylthio)-1-naphthamide acts as a coupling agent by facilitating the formation of peptide bonds between amino acids or other organic molecules. It does this by activating the carboxyl group of one molecule and the amino group of another, allowing them to react and form a peptide bond. This compound has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. However, it is important to note that this compound should be handled with care, as it can be hazardous if ingested or inhaled. In terms of its biochemical effects, this compound has been shown to be highly effective in coupling reactions, with yields of up to 99% reported in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-Diisopropyl-2-(methylthio)-1-naphthamide is its high reactivity and efficiency in coupling reactions. It is also relatively easy to handle and store, making it a popular choice in peptide synthesis. However, this compound can be expensive, and its use may be limited by the availability of other coupling reagents. In addition, this compound can be sensitive to moisture and oxygen, which can affect its stability and reactivity.
Direcciones Futuras
There are several potential future directions for research involving N,N-Diisopropyl-2-(methylthio)-1-naphthamide. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of focus is the use of this compound in the synthesis of complex peptides and other organic molecules, which may have important applications in drug discovery and development. Additionally, further research is needed to fully understand the antimicrobial properties of this compound and its potential use as a therapeutic agent.
Métodos De Síntesis
N,N-Diisopropyl-2-(methylthio)-1-naphthamide can be synthesized by reacting 2-methylthio-1-naphthol with diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to this compound through a nucleophilic attack by DIC.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-2-(methylthio)-1-naphthamide has been extensively used in peptide synthesis due to its high reactivity and efficiency in coupling reactions. It has also been used in the synthesis of other organic compounds, such as nucleotides and carbohydrates. In addition, this compound has been utilized in the development of new drugs and therapies, particularly in the field of cancer research.
Propiedades
Fórmula molecular |
C18H23NOS |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NOS/c1-12(2)19(13(3)4)18(20)17-15-9-7-6-8-14(15)10-11-16(17)21-5/h6-13H,1-5H3 |
Clave InChI |
RKLHNKLDUQTUJU-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)SC |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-[(propoxycarbonyl)amino]benzoate](/img/structure/B259191.png)

![Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B259194.png)
![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)

![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)


![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
